molecular formula C9H8I2O3 B083105 3,5-Diiodo-4-hydroxyphenylpropionic acid CAS No. 13811-11-5

3,5-Diiodo-4-hydroxyphenylpropionic acid

Cat. No.: B083105
CAS No.: 13811-11-5
M. Wt: 417.97 g/mol
InChI Key: REWXSFYNOFYMNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-4-hydroxyphenylpropionic acid can be synthesized from 3-(4-hydroxyphenyl)propionic acid through iodination. The reaction involves the use of iodine and an oxidizing agent, such as sodium iodate, under acidic conditions . The conversion of 3-(4-hydroxyphenyl)propionic acid to this compound is highly efficient, with a selectivity of 94% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-hydroxyphenylpropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-4-hydroxyphenylpropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-diiodo-4-hydroxyphenylpropionic acid involves its interaction with specific molecular targets. It is known to inhibit the catechol-O-methyltransferase enzyme, which plays a role in the metabolism of catecholamines. This inhibition can lead to increased levels of catecholamines, thereby exerting therapeutic effects in conditions like congestive heart failure . The compound’s nucleophilic properties also contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit catechol-O-methyltransferase and its potential therapeutic applications in cardiac diseases set it apart from other similar compounds .

Properties

IUPAC Name

3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWXSFYNOFYMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929982
Record name 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13811-11-5
Record name 3,5-Diiodo-4-hydroxyphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77AKEXCGKV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) exert its cardiac effects?

A1: DIHPA demonstrates thyromimetic activity, meaning it mimics the effects of thyroid hormones like thyroxine (T4). The research indicates that DIHPA achieves this by binding to thyroid hormone receptors alpha-1 and beta-1. [] This binding leads to the induction of alpha-myosin heavy chain mRNA expression in cardiac cells, a key marker for myocardial contractility. [] In vivo studies in hypothyroid rats showed that DIHPA administration improved cardiac parameters like heart rate and ventricular function, mirroring the effects of T4 treatment. []

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